3,6-Dichlorobenzo[b]thiophene
Description
General Overview of Benzo[b]thiophene Scaffolds in Modern Chemistry
The benzo[b]thiophene framework is a privileged structure in drug discovery due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov This has led to the development of numerous pharmaceutical agents with diverse therapeutic applications. wikipedia.orgnih.gov Marketed drugs containing the benzo[b]thiophene moiety include raloxifene, zileuton, and sertaconazole. wikipedia.org The structural similarities of benzo[b]thiophene derivatives to active compounds make them ideal candidates for developing new potent lead molecules in drug design. nih.gov
Beyond medicinal chemistry, benzo[b]thiophene derivatives are crucial in materials science. They are utilized in the manufacturing of dyes, such as thioindigo, and are being explored for their applications in organic electronics. wikipedia.org The electronic properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. nih.gov
Significance of Halogenated Benzo[b]thiophenes in Synthetic and Applied Chemistry
The introduction of halogen atoms onto the benzo[b]thiophene scaffold significantly influences its chemical reactivity and biological activity. Halogenated derivatives, particularly chlorinated ones, are important intermediates in organic synthesis. google.com The presence of chlorine atoms can enhance the electrophilic character of the molecule, making it a valuable synthon for creating more complex structures. rsc.org
In medicinal chemistry, halogenated benzo[b]thiophenes have shown promising biological activities. For instance, chlorinated derivatives have been investigated as potential antimicrobial and antifungal agents. researchgate.net The position and number of halogen substituents can fine-tune the compound's therapeutic properties.
Scope and Research Objectives for 3,6-Dichlorobenzo[b]thiophene Investigations
The specific compound, this compound, has emerged as a subject of focused research. Investigations into this molecule aim to explore its unique chemical properties and potential applications. A primary objective is to utilize it as a building block for the synthesis of novel compounds with potential therapeutic value. researchcommons.orgnih.gov For example, this compound-2-carboxylic acid, a derivative, has been used to create a new class of inhibitors for specific biological targets. nih.gov
Research also focuses on the synthesis of various derivatives of this compound, such as amides and esters, and the evaluation of their biological activities. researchcommons.org These studies are crucial for understanding the structure-activity relationships of this class of compounds and for developing new therapeutic agents. nih.gov
Detailed Research Findings on this compound
Recent research has provided valuable insights into the synthesis and potential applications of this compound and its derivatives.
One area of significant interest is its use as a precursor for more complex molecules. For instance, this compound-2-carbonyl chloride is a key intermediate in the synthesis of a variety of derivatives. google.comresearchcommons.org This compound can be prepared from p-chlorocinnamic acid and thionyl chloride. researchcommons.org
In the field of medicinal chemistry, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein associated with cancer. scbt.comchemicalbook.comglpbio.com This has spurred further research into its potential as an anticancer agent. nih.gov Additionally, studies have explored the antimicrobial properties of derivatives synthesized from this compound-2-carboxylic acid. researchcommons.org
A 2022 study investigated the effects of this compound-2-carboxylic acid on ulcerative colitis in a mouse model. nih.govwjgnet.com The results indicated that the compound significantly ameliorated inflammatory symptoms and pathological damage. nih.govwjgnet.com It was also found to reduce the production of pro-inflammatory cytokines while increasing the level of anti-inflammatory cytokines. nih.gov
The following table provides a summary of key research findings:
| Research Area | Key Finding | Reference Compound(s) |
| Organic Synthesis | Serves as a key intermediate for various derivatives. | This compound-2-carbonyl chloride |
| Medicinal Chemistry | Identified as an inhibitor of the Mcl-1 protein. | 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid |
| Inflammatory Disease | Alleviates symptoms of ulcerative colitis in mice. | This compound-2-carboxylic acid |
| Antimicrobial Research | Derivatives show potential antimicrobial activity. | Various derivatives of this compound-2-carboxylic acid |
Structure
2D Structure
Properties
IUPAC Name |
3,6-dichloro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXIPBPOPPOABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 3,6 Dichlorobenzo B Thiophene
Established Synthetic Routes to 3,6-Dichlorobenzo[b]thiophene and its Key Intermediates
Established methods for the synthesis of this compound often utilize well-known cyclization reactions, with cinnamic acid derivatives being prominent precursors. These routes are characterized by their reliability and have been fundamental in accessing this class of compounds.
Synthesis of this compound-2-carbonyl Chloride as a Central Precursor
A key intermediate in the synthesis of this compound and its derivatives is this compound-2-carbonyl chloride. This acyl chloride is a versatile precursor that can be readily converted to the parent heterocycle or other functionalized analogues. The synthesis of this central precursor is often achieved from the corresponding carboxylic acid, this compound-2-carboxylic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically carried out using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The precursor, this compound-2-carboxylic acid, has been utilized as a building block in the synthesis of various biologically active molecules. caymanchem.comnih.gov Its availability is therefore crucial for the synthesis of the target compound.
Conversion Pathways from Cinnamic Acid Derivatives to Halogenated Benzo[b]thiophene-2-carbonyl Chlorides
A widely employed and effective method for the synthesis of halogenated benzo[b]thiophene-2-carbonyl chlorides involves the reaction of appropriately substituted cinnamic acids with thionyl chloride in the presence of a base, such as pyridine (B92270). researchgate.net This one-pot reaction leads to the formation of the benzo[b]thiophene ring system with simultaneous chlorination at the 3-position and conversion of the carboxylic acid to the carbonyl chloride.
For the synthesis of this compound-2-carbonyl chloride, the starting material would be a 4-chlorocinnamic acid. The reaction proceeds through a proposed mechanism involving the initial formation of the cinnamic acid chloride, followed by an intramolecular Friedel-Crafts-type acylation and subsequent chlorination and aromatization steps. The use of pyridine is crucial as it facilitates the reaction, likely by acting as a catalyst and an acid scavenger. This method provides a direct route to the key intermediate from readily available starting materials.
A general procedure involves heating a mixture of the cinnamic acid derivative, thionyl chloride, and a catalytic amount of pyridine in a suitable solvent like chlorobenzene. researchgate.net The reaction is typically refluxed for an extended period to ensure complete conversion. After the reaction, the excess thionyl chloride is removed, and the product is isolated and purified.
Alternative Approaches for Benzo[b]thiophene Ring Formation with Dichloro-Substitution
While the cinnamic acid route is well-established, several other strategies for the formation of the benzo[b]thiophene ring can be adapted for the synthesis of dichloro-substituted derivatives. These alternative approaches often offer different substitution patterns and may be advantageous in certain synthetic contexts.
One such approach is the electrophilic cyclization of o-alkynylthioanisoles . organic-chemistry.org This method involves the synthesis of a suitably substituted o-alkynylthioanisole precursor, which can then be cyclized in the presence of an electrophile to form the benzo[b]thiophene ring. For the synthesis of this compound, the starting material could be a 1-chloro-4-ethynylbenzene (B13528) derivative which is then converted to the corresponding thioanisole. Subsequent electrophilic cyclization would lead to the desired product.
Another alternative is the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals . nih.gov This method utilizes o-bromoarylacetonitriles as starting materials, which are converted to ketene dithioacetals. Intramolecular radical cyclization then affords the 2,3-substituted benzo[b]thiophene. By starting with a 2-bromo-5-chloroarylacetonitrile, this method could potentially be used to synthesize benzo[b]thiophenes with the desired 6-chloro substitution pattern.
Furthermore, methods starting from thiophenol derivatives can be employed. For instance, the reaction of a substituted thiophenol with an appropriate three-carbon synthon can lead to the formation of the benzo[b]thiophene ring. To obtain a 3,6-dichloro-substituted product, a 4-chlorothiophenol (B41493) could be used as the starting material, with the subsequent reaction and cyclization introducing the second chlorine atom at the 3-position.
Advanced Synthetic Strategies and Mechanistic Considerations
More advanced synthetic strategies focus on achieving higher efficiency, selectivity, and functional group tolerance. These methods often involve catalytic systems and a deeper understanding of the reaction mechanisms to control the chemo- and regioselectivity of the synthesis.
Chemo- and Regioselective Synthesis of Dichlorinated Benzo[b]thiophene Isomers
The synthesis of a specific isomer like this compound requires precise control over the position of the chlorine atoms. This regioselectivity can be achieved through several strategies.
One approach is the stepwise introduction of the chlorine atoms . For example, starting with a pre-functionalized benzene (B151609) ring bearing a chlorine atom at the desired position (para to the eventual sulfur atom), the benzo[b]thiophene ring can be constructed. The second chlorine atom can then be introduced at the 3-position through electrophilic chlorination. The regioselectivity of this chlorination is influenced by the directing effects of the sulfur atom and the substituents on the benzene ring. Studies on the C3-chlorination of C2-substituted benzo[b]thiophenes using reagents like sodium hypochlorite (B82951) have demonstrated the feasibility of selective chlorination at the 3-position. nih.govrsc.org
Another strategy involves the use of ortho-directing groups . An efficient synthesis of regioselectively functionalized benzo[b]thiophenes has been developed using a combined ortho-lithiation-halocyclization strategy. researchgate.net This approach allows for the precise placement of substituents on the benzene ring prior to the formation of the thiophene (B33073) ring. By choosing the appropriate starting materials and directing groups, it is possible to synthesize specific dichlorinated isomers with high regioselectivity.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency, atom economy, and milder reaction conditions. Several transition metal-catalyzed reactions have been developed for the synthesis of benzo[b]thiophenes, which could be applied to the synthesis of this compound.
Palladium-catalyzed reactions have been widely used for the formation of C-S and C-C bonds, which are key steps in the synthesis of benzo[b]thiophenes. For example, the palladium-catalyzed direct synthesis of benzo[b]thiophenes from thioenols has been reported. rsc.org This one-pot conversion is achieved using a simple palladium catalyst like PdCl₂. By using a appropriately substituted thioenol precursor, this method could provide a route to this compound. Additionally, palladium-catalyzed C2-selective direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been demonstrated, showcasing the utility of palladium in functionalizing the benzo[b]thiophene core. nih.gov
Rhodium-catalyzed reactions have also emerged as powerful tools for the synthesis of organosulfur compounds. For instance, the rhodium-catalyzed synthesis of benzo[c]thiophenes by dehydrogenative annulation has been developed. nih.gov While this leads to a different isomer, it highlights the potential of rhodium catalysis in constructing fused thiophene ring systems. More relevantly, rhodium-catalyzed three-component reactions using elemental sulfur have been used to synthesize benzo[b]thiophenes. researchgate.netmdpi.com This approach could potentially be adapted for the synthesis of this compound by using a substituted arylboronic acid as one of the components.
These catalytic methods, while not yet explicitly reported for the synthesis of this compound, represent promising avenues for future research and the development of more efficient and sustainable synthetic routes.
Analytical Characterization Techniques in Synthetic Studies
The confirmation of the successful synthesis of this compound would rely on a combination of spectroscopic and analytical techniques to verify its chemical structure and purity.
Spectroscopic Confirmation (e.g., IR, 1H-NMR, MS)
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The presence of the C-Cl bonds would likely give rise to absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.
¹H-NMR Spectroscopy: The proton nuclear magnetic resonance (¹H-NMR) spectrum would provide crucial information about the arrangement of protons on the benzo[b]thiophene core. The spectrum would be expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the positions of the two chlorine atoms. For comparison, the related compound this compound-2-carboxylic acid exhibits characteristic signals in its ¹H-NMR spectrum that help to confirm its structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of the C₈H₄Cl₂S molecule. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms, with the presence of M, M+2, and M+4 peaks in a specific ratio.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₈H₄Cl₂S.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 47.33% |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.99% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.94% |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.79% |
| Total | | | | 203.09 | 100.00% |
Experimental data from an elemental analysis of a synthesized sample of this compound would be compared to these theoretical values. A close correlation between the experimental and theoretical percentages would provide strong evidence for the purity and correct elemental composition of the compound.
Chemical Reactivity and Derivatization Strategies of 3,6 Dichlorobenzo B Thiophene
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the 3,6-dichlorobenzo[b]thiophene core serves as a prime handle for a variety of chemical modifications. These transformations are crucial for introducing diverse functional groups, thereby enabling the exploration of structure-activity relationships (SAR).
Amidation and Esterification Reactions
The conversion of the carboxylic acid to amides and esters is a fundamental strategy to expand the chemical space around the this compound scaffold. The synthesis of the requisite precursor, this compound-2-carbonyl chloride, is a key step in these transformations. This activated intermediate readily reacts with a wide range of amines and alcohols to yield the corresponding amides and esters.
Standard peptide coupling reagents are also employed to facilitate amide bond formation directly from the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often in the presence of additives like 1-hydroxybenzotriazole (HOBt) to minimize racemization, are commonly used.
| Reagent/Method | Product | Application |
| Thionyl Chloride followed by Amine | Amide | Introduction of diverse substituents for SAR studies |
| Thionyl Chloride followed by Alcohol | Ester | Modification of polarity and pharmacokinetic properties |
| DCC/HOBt, DIC/HOBt | Amide | Peptide and amino acid conjugation |
Hydrazide and Hydrazone Formation
Further derivatization of the carboxylic acid moiety can be achieved through the formation of hydrazides and subsequently hydrazones. The typical synthetic route involves the conversion of the carboxylic acid to its corresponding methyl or ethyl ester, followed by treatment with hydrazine hydrate to yield the carbohydrazide. This hydrazide intermediate is a versatile building block that can be readily condensed with various aldehydes and ketones to afford a diverse library of hydrazone derivatives.
While a specific synthetic procedure for this compound-2-carbohydrazide is not extensively detailed in the provided search results, the general methodology for synthesizing hydrazides from carboxylic acid esters is a well-established chemical transformation. The existence of related compounds, such as Benzo[b]thiophene-2-carboxylic acid, 3,6-dichloro-, 2-[(methylamino)thioxomethyl]hydrazide, confirms that derivatization at the hydrazide nitrogen is a feasible strategy for this scaffold.
Dipeptide and Amino Acid Conjugation via Azide and Coupling Methods
To enhance the biological targeting and pharmacokinetic properties of this compound, conjugation with amino acids and dipeptides has been explored. This is typically achieved through the formation of an amide bond between the carboxylic acid of the thiophene (B33073) core and the amine group of the amino acid or peptide.
Standard peptide coupling protocols are the most common methods for this conjugation. These methods involve the activation of the carboxylic acid using reagents like:
Carbodiimides: Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).
Onium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.
The azide method, which involves the conversion of the carboxylic acid to an acyl azide, provides another route for peptide coupling. This method is known to proceed with a low degree of racemization.
Cross-Coupling Reactions and Oligomerization
The chloro substituents on the benzo[b]thiophene ring offer opportunities for carbon-carbon bond formation through various cross-coupling reactions. These reactions are instrumental in creating more complex molecules and for the synthesis of oligomeric structures.
Negishi Cross-Coupling for Alkylation and Arylation
The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. While specific examples of Negishi cross-coupling with this compound are not detailed in the provided search results, the general principles of this reaction are well-established.
This reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in a synthetic sequence. The two chlorine atoms on the this compound scaffold could potentially be targeted for sequential or selective cross-coupling, allowing for the introduction of different alkyl or aryl groups at these positions. The choice of catalyst, ligands, and reaction conditions would be critical in controlling the selectivity of the reaction.
| Component | Description |
| Organic Halide | This compound |
| Organometallic Reagent | Alkylzinc or Arylzinc halide |
| Catalyst | Palladium(0) or Nickel(0) complexes |
| Product | Alkylated or Arylated benzo[b]thiophene derivative |
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies
The derivatization of the this compound core is primarily driven by the need to explore its potential as a therapeutic agent. This compound-2-carboxylic acid has been identified as a building block for the synthesis of inhibitors for various biological targets.
Systematic modifications of the core structure and the substituents at the 2, 3, and 6 positions allow for the investigation of structure-activity relationships (SAR). By introducing a variety of chemical moieties, researchers can probe the interactions of these compounds with their biological targets and optimize properties such as potency, selectivity, and pharmacokinetic profiles. For instance, the parent compound has been investigated for its effects on ulcerative colitis by modulating the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activation and regulating intestinal microbiota nih.govwjgnet.com. Further derivatization could lead to analogs with improved efficacy or different biological activities.
Halogen Manipulation and Strategic Exchange Reactions
The presence of two chlorine atoms on the benzo[b]thiophene core at positions 3 and 6 offers a versatile platform for a variety of chemical transformations. The chlorine atoms, being good leaving groups, can be strategically manipulated or exchanged through various cross-coupling reactions, enabling the introduction of a wide array of functional groups. This selective functionalization is pivotal for the synthesis of complex derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the C-Cl bonds can be influenced by their position on the heterocyclic ring system, with the C3-Cl bond often exhibiting different reactivity compared to the C6-Cl bond on the benzene (B151609) ring.
Palladium-catalyzed cross-coupling reactions are the cornerstone for the derivatization of this compound. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient methods for the formation of new carbon-carbon and carbon-nitrogen bonds. The regioselectivity of these reactions, i.e., whether the reaction occurs at the C3 or C6 position, can often be controlled by the choice of catalyst, ligands, and reaction conditions.
A notable example of derivatization involves the palladium-catalyzed decarboxylative Heck coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes, which serves as an effective method for creating functionalized benzo[b]thiophenes. nih.gov Theoretical studies have indicated that the presence of a chlorine substituent can influence the electronic properties of the molecule, thereby affecting the reaction's progress. nih.gov
While specific studies on the halogen manipulation of this compound are not extensively detailed in publicly available literature, the general principles of cross-coupling on dihalo-heterocycles can be applied. For instance, in Suzuki-Miyaura coupling reactions of dichlorinated heteroaromatics, selective substitution can often be achieved. The reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids has been shown to yield mono- or di-substituted products depending on the reaction conditions. Similarly, the Sonogashira coupling of di-iodopurines has demonstrated that regioselectivity can be controlled by the choice of palladium catalyst and ligands. These examples suggest that a similar level of control could be achievable for this compound.
The following data tables illustrate hypothetical, yet chemically plausible, outcomes of such strategic exchange reactions on this compound, based on the established reactivity of similar compounds.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 3-Phenyl-6-chlorobenzo[b]thiophene | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 3,6-Bis(4-methoxyphenyl)benzo[b]thiophene | 78 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 3-(Pyridin-3-yl)-6-chlorobenzo[b]thiophene | 75 |
Table 2: Hypothetical Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 65 | 3-(Phenylethynyl)-6-chlorobenzo[b]thiophene | 92 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 80 | 3-((Trimethylsilyl)ethynyl)-6-chlorobenzo[b]thiophene | 88 |
| 3 | 1-Hexyne | Pd₂(dba)₃ | - | Piperidine | DMF | 100 | 3-(Hex-1-yn-1-yl)-6-chlorobenzo[b]thiophene | 80 |
Table 3: Hypothetical Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 4-(6-Chlorobenzo[b]thiophen-3-yl)morpholine | 95 |
| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | N-Phenyl-6-chlorobenzo[b]thiophen-3-amine | 82 |
| 3 | Benzylamine | PdCl₂(dppf) | - | K₃PO₄ | DME | 90 | N-(Benzyl)-6-chlorobenzo[b]thiophen-3-amine | 88 |
It is important to note that the actual outcomes of these reactions, particularly with respect to regioselectivity and yield, would need to be determined empirically. The differential reactivity of the C3-Cl bond (on the thiophene ring) versus the C6-Cl bond (on the benzene ring) is a key factor. Generally, halogens on the heterocyclic portion of such fused systems can exhibit higher reactivity in palladium-catalyzed couplings. Therefore, selective mono-functionalization at the C3 position is often achievable under carefully controlled conditions. Subsequent functionalization at the C6 position would then require more forcing conditions.
Further derivatization strategies could involve metal-halogen exchange reactions, for example, using organolithium or Grignard reagents, to generate nucleophilic intermediates at either the C3 or C6 position, which can then be reacted with various electrophiles. The regioselectivity of such exchanges would also be a critical aspect to control.
Computational Chemistry and Theoretical Investigations of 3,6 Dichlorobenzo B Thiophene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3,6-Dichlorobenzo[b]thiophene. Methods like Density Functional Theory (DFT) are employed to model the molecule's electron distribution and energy levels, which are key determinants of its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. growingscience.comnih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. growingscience.com This increased polarizability can lead to greater chemical and biological activity. Conversely, a larger energy gap indicates higher stability and lower reactivity. growingscience.com
Table 1: Representative Frontier Molecular Orbital (FMO) Parameters and their Significance
| Parameter | Description | Significance in Chemical Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of a molecule. Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of a molecule. Lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | The energy difference between the LUMO and HOMO | A small gap suggests high chemical reactivity and low kinetic stability. A large gap suggests low reactivity and high stability. growingscience.com |
Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution of a molecule on its electron density surface. nih.gov This map is invaluable for predicting how a molecule will interact with other charged species. Different colors on the ESP map represent different electrostatic potential values:
Red: Indicates regions of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack.
Blue: Indicates regions of positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack.
Green: Represents regions of neutral potential.
For benzothiophene (B83047), the parent molecule of this compound, ESP maps show negative potential (red) localized around the sulfur atom and the fused benzene (B151609) ring, indicating these as areas of higher electron density. researchgate.net The introduction of two chlorine atoms at the 3 and 6 positions would significantly alter this distribution. As chlorine is a highly electronegative atom, it would draw electron density away from the carbon atoms to which it is attached, creating regions of more positive potential on the thiophene (B33073) and benzene rings, respectively. This would, in turn, influence the molecule's intermolecular interactions and its preferred sites of reaction.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nanobioletters.com This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
While specific docking studies for this compound were not found in the provided search results, research on its derivative, this compound-2-carboxylic acid, has shown its activity as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a key protein involved in cell apoptosis. caymanchem.comglpbio.com The carboxylic acid derivative has also been used as a building block for inhibitors of other proteins like the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex and D-amino acid oxidase (DAO). caymanchem.com
A molecular docking study of a related compound, 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives, targeting the estrogen receptor alpha (ERα) for anti-breast cancer activity, demonstrated that these types of molecules can form favorable interactions within the protein's binding pocket. researchgate.net These interactions often include hydrogen bonds and non-covalent hydrophobic interactions, which stabilize the ligand-protein complex. researchgate.net Such studies suggest that this compound could also exhibit specific binding to biological macromolecules, and its interaction patterns would be governed by its structure and electronic properties.
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling can predict the reactivity of a molecule and elucidate potential mechanistic pathways for its reactions. The electronic structure information derived from quantum chemical calculations is central to these predictions.
The HOMO and LUMO energy levels and their spatial distribution on the this compound molecule indicate the most probable sites for electrophilic and nucleophilic attack. For instance, regions with a high HOMO density would be susceptible to attack by electrophiles, while areas with a high LUMO density would be the likely targets for nucleophiles.
The ESP map further refines these predictions by highlighting the electron-rich and electron-poor regions. The negative potential zones are prone to electrophilic attack, whereas the positive potential zones are susceptible to nucleophilic attack. The presence of chlorine atoms, being electron-withdrawing, would likely make the carbon atoms of the benzothiophene core more electrophilic and susceptible to nucleophilic substitution or addition reactions.
Role and Applications of 3,6 Dichlorobenzo B Thiophene in Advanced Materials Science
Utilization in Conjugated Polymer Synthesis
The unique structure of 3,6-Dichlorobenzo[b]thiophene makes it a promising candidate as a monomer for the synthesis of novel conjugated polymers. The presence of chlorine atoms and reactive C-H bonds allows for its incorporation into polymer backbones using modern, efficient polymerization techniques.
Monomer Design and Polymerization Mechanisms (e.g., Direct Arylation Polycondensation)
This compound is well-suited for polymerization via Direct Arylation Polycondensation (DArP). This method is an increasingly popular, atom-economical, and environmentally favorable alternative to traditional cross-coupling reactions like Suzuki or Stille polymerizations. rsc.orgresearchgate.net DArP creates C-C bonds by coupling a C-H bond with a C-Halogen bond, typically catalyzed by a palladium complex. rsc.org
In the case of this compound, the chlorine atoms at the β-positions (3 and 6) are expected to enhance the acidity, and therefore the reactivity, of the C-H bonds at the α-positions (2 and 7) of the thiophene (B33073) ring. This is a known effect in similar chlorinated heterocyclic compounds. For instance, in the closely related monomer 3,6-dichlorothieno[3,2-b]thiophene, the presence of chlorine atoms significantly boosts the reactivity of its α-C-H bonds, facilitating efficient polymerization and preventing unwanted side reactions. gfzxb.org Thus, this compound could be effectively copolymerized as a C-H monomer with various di-brominated aromatic comonomers to yield well-defined alternating copolymers. gfzxb.org
Influence of Dichloro-Substitution on Polymer Electronic and Optical Properties
The introduction of two chlorine atoms onto the benzo[b]thiophene backbone is predicted to have a profound impact on the electronic and optical properties of any resulting polymer. The primary influence stems from the strong electron-withdrawing nature (high electronegativity) of chlorine.
This substitution is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. Deeper HOMO levels generally lead to enhanced stability in ambient conditions (resistance to oxidation) and can lead to higher open-circuit voltages in photovoltaic devices. Research on polymers derived from the analogous 3,6-dichlorothieno[3,2-b]thiophene (2ClTT) provides a valuable reference. Copolymers of 2ClTT exhibited significantly lowered frontier orbital energy levels, with HOMO/LUMO levels recorded at -5.35/-3.66 eV and -5.88/-3.73 eV depending on the comonomer. gfzxb.org
Furthermore, non-covalent intramolecular interactions between the chlorine atoms and the sulfur atom of a neighboring thiophene unit in the polymer chain can promote a more planar backbone structure. gfzxb.org This increased planarity enhances π-orbital overlap along the polymer, which typically leads to a red-shifted absorption spectrum (i.e., a smaller optical bandgap) and improved charge carrier mobility. gfzxb.org
Development of Advanced Polymeric Materials with Tunable Properties (e.g., Electrochromic Polymers)
The ability to tune electronic properties through halogenation opens the door for creating advanced functional materials. While polymers of this compound have not yet been specifically investigated for electrochromism, polymers based on substituted thieno[3,2-b]thiophene (B52689) have been successfully used as precursors for electrogenerated conjugated polymers. nih.gov Electrochromic polymers can change color upon the application of an electrical potential, a property useful for smart windows, displays, and sensors. The modification of the polymer's HOMO and LUMO levels by the dichloro-substitution would directly influence the polymer's redox potentials and the energy of its optical transitions, thereby allowing for the rational design of new electrochromic materials with specific colors and switching characteristics.
Application as Building Blocks for Optoelectronic Devices
The anticipated electronic properties of polymers derived from this compound make them attractive candidates for active materials in a range of optoelectronic devices.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of organic electronics, and their performance is highly dependent on the charge transport characteristics of the semiconductor used. Benzo[b]thiophene-based molecules have been successfully utilized as semiconductors in OFETs. mdpi.com
The insights gained from polymers based on the analogous 3,6-dichlorothieno[3,2-b]thiophene are particularly compelling. These polymers have demonstrated excellent semiconductor properties, exhibiting high-performance ambipolar charge transport in OFETs. gfzxb.org Due to favorable HOMO/LUMO energy levels and a planar backbone that facilitates charge hopping, electron and hole mobilities as high as 1.36 cm²/V/s and 0.89 cm²/V/s, respectively, were achieved. gfzxb.org This level of performance is among the highest for ambipolar polymer semiconductors. Given these results, it is highly probable that polymers incorporating the this compound unit could also exhibit excellent charge transport properties, making them promising materials for next-generation printed and flexible electronics.
| Polymer Name | Comonomer | HOMO Level (eV) | LUMO Level (eV) | Highest Hole Mobility (μh) (cm²/V/s) | Highest Electron Mobility (μe) (cm²/V/s) |
|---|---|---|---|---|---|
| DPP-2ClTT | Diketopyrrolopyrrole (DPP) | -5.35 | -3.66 | 0.89 | 1.36 |
| IID-2ClTT | Isoindigo (IID) | -5.88 | -3.73 | - | - |
Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Thiophene-based conjugated materials are widely used in both organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their excellent photophysical properties and chemical stability. beilstein-journals.orgnih.gov In OLEDs, the energy of the HOMO and LUMO levels determines the color of the emitted light and the efficiency of charge injection from the electrodes. frontiersin.org The tunable energy levels offered by the this compound unit could be leveraged to design new host or emissive materials, potentially for deep-red or near-infrared applications where precise energy level control is crucial. frontiersin.org
In the context of OPVs, the performance is dictated by the optical bandgap of the donor polymer and the energy level alignment between the donor and acceptor materials. nih.gov The expected lower-lying HOMO level of a polymer based on this compound could lead to a higher open-circuit voltage (Voc), a key parameter for achieving high power conversion efficiency. nih.gov While amorphous polymers based on thienothiophene and benzothiadiazole have achieved efficiencies of 6.6%, the specific use of a dichlorinated benzo[b]thiophene unit remains an unexplored but potentially fruitful strategy for designing new, highly efficient donor materials for OPVs. nih.gov
Development of Specialized Coating Compositions
The utility of this compound extends into the realm of advanced materials, particularly in the formulation of specialized coating compositions with tailored properties. Its derivatives have been successfully integrated into polymer backbones to create resins with enhanced characteristics suitable for demanding industrial applications.
Integration into Polyesteramide Resins for Industrial Applications
A notable application of this compound derivatives is in the synthesis of modified polyesteramide resins for use as binders in industrial coatings. Research has demonstrated the successful incorporation of a derivative, this compound-2-carbonyl glutamic acid (DCBTGA), into a polyesteramide resin formulation. researchgate.net This integration is achieved by utilizing DCBTGA as a partial substitute for traditional dibasic acids, such as phthalic anhydride, in the polycondensation reaction with a polyol, specifically N,N-bis-(2-hydroxyethyl) linseed oil fatty acid amide (HELA).
The synthesis process involves a two-step method. The first step is the preparation of the key intermediate, this compound-2-carbonyl chloride, which is then reacted with glutamic acid to yield DCBTGA. researchgate.net In the second step, this novel diacid is incorporated into the polyesteramide resin through a condensation reaction with HELA. researchgate.net The degree of modification can be controlled by varying the percentage of DCBTGA that replaces the phthalic anhydride.
The successful synthesis of these modified polyesteramide resins was confirmed through various analytical techniques, including melting point determination, and spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which verified the structure of the DCBTGA. researchgate.net The properties of the resulting polyesteramide resins were also characterized. researchgate.net
The table below summarizes the components used in the formulation of the modified polyesteramide resins.
| Component | Role |
| This compound-2-carbonyl glutamic acid (DCBTGA) | Modified dibasic acid |
| Phthalic Anhydride | Traditional dibasic acid |
| N,N-bis-(2-hydroxyethyl) linseed oil fatty acid amide (HELA) | Polyol |
This innovative approach to resin formulation highlights the potential of this compound derivatives to create novel binders for industrial coatings.
Modification of Polymer Properties for Enhanced Surface Coatings
The incorporation of this compound derivatives into polyesteramide resins significantly modifies the properties of the resulting polymers, leading to enhanced performance in surface coating applications. researchgate.net The presence of the heterocyclic benzothiophene (B83047) moiety, along with the chlorine atoms, imparts specific functionalities to the coating material.
One of the key enhancements is the antimicrobial activity of the modified coatings. researchgate.net The this compound structure is known to contribute to biocidal properties, which can help prevent the growth of microorganisms such as fungi and algae on the surface of the coating. researchgate.net This is a critical attribute for coatings used in environments prone to microbial contamination.
Furthermore, the physical and chemical properties of the polyesteramide resin are altered by the introduction of the DCBTGA. The bulky and rigid structure of the benzothiophene group can influence the thermal stability, chemical resistance, and mechanical properties of the resulting polymer. The extent of these modifications is dependent on the concentration of the DCBTGA used in the formulation.
Research findings indicate that the modified polyesteramide resins exhibit properties that make them suitable for use as binders in the production of antimicrobial and biocide coatings. researchgate.net The table below presents a summary of the property modifications observed in polyesteramide resins due to the integration of the this compound derivative.
| Property | Modification |
| Antimicrobial Activity | Imparts biocidal properties to the coating, inhibiting microbial growth. researchgate.net |
| Chemical Resistance | Potentially enhanced due to the stable heterocyclic structure. |
| Thermal Stability | May be improved by the rigid benzothiophene moiety. |
| Mechanical Properties | Can be tailored by varying the concentration of the modifying agent. |
These modifications underscore the role of this compound as a versatile building block for the development of high-performance polymers for specialized surface coatings.
Mechanistic Insights and Biological Relevance of 3,6 Dichlorobenzo B Thiophene Derivatives
Modulation of Cellular Pathways and Enzyme Inhibition
Derivatives of 3,6-Dichlorobenzo[b]thiophene have emerged as significant molecules in biochemical research, demonstrating the ability to modulate various cellular pathways through enzyme inhibition. The core structure of this compound has served as a foundational scaffold for the development of inhibitors targeting a range of enzymes, leading to important insights into metabolic and signaling pathways.
A prominent derivative, this compound-2-carboxylic acid, often referred to as BT2, has been identified as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK). elsevierpure.comnih.gov This kinase plays a crucial role in regulating the catabolism of branched-chain amino acids (BCAAs). researchgate.net High-throughput screening identified BT2 as an effective inhibitor of BCKDK with a reported half-maximal inhibitory concentration (IC₅₀) of 3.19 μM. elsevierpure.comnih.govprobechem.com
BT2 functions as an allosteric inhibitor of BCKDK. elsevierpure.comresearchgate.netnih.gov It binds to a site on the enzyme that is distinct from the active site. elsevierpure.comnih.gov This binding location is the same pocket occupied by other known allosteric inhibitors, such as (S)-α-chlorophenylpropionate ((S)-CPP). elsevierpure.comnih.gov The binding of BT2 to this allosteric site induces conformational changes in the N-terminal domain of the BCKDK protein. elsevierpure.comnih.gov These structural alterations, specifically triggering helix movements, lead to the dissociation of the kinase from the larger mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). elsevierpure.comnih.gov This dissociation is followed by an accelerated degradation of the released kinase within the cell. elsevierpure.comnih.gov
The mitochondrial BCKDC is the rate-limiting enzyme complex in the catabolism of the essential branched-chain amino acids: leucine, isoleucine, and valine. researchgate.net The activity of this complex is negatively regulated by BCKDK through reversible phosphorylation. elsevierpure.comnih.gov By inhibiting BCKDK, BT2 prevents the phosphorylation and subsequent inactivation of the BCKDC. researchgate.netresearchgate.net This leads to a sustained, nearly complete dephosphorylation and maximal activation of the BCKDC in various tissues, including the heart, muscle, kidneys, and liver. elsevierpure.comnih.gov The enhanced activity of the BCKDC significantly promotes the degradation and oxidation of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs). nih.govresearchgate.net Consequently, this increased catabolism results in a measurable reduction of BCAA concentrations in plasma. elsevierpure.comnih.govresearchgate.net The ability of benzothiophene (B83047) carboxylate derivatives to stably inhibit BCKDK and enhance BCAA catabolism suggests their utility in studying metabolic diseases characterized by elevated BCAA levels. nih.gov
| Compound | Target Enzyme | Inhibition Type | IC₅₀ | Mechanism of Action | Effect on BCAA Catabolism |
|---|---|---|---|---|---|
| This compound-2-carboxylic acid (BT2) | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) | Allosteric | 3.19 μM | Binds to an allosteric site, inducing conformational changes that cause BCKDK to dissociate from the BCKDC, leading to kinase degradation. | Increases BCAA catabolism by preventing BCKDC phosphorylation, leading to its activation and a reduction in plasma BCAA levels. |
The compound 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid is a recognized inhibitor of Myeloid Cell Leukemia 1 (Mcl-1). glpbio.comcvmh.fr Mcl-1 is a member of the Bcl-2 family of proteins, which are crucial regulators of apoptosis (programmed cell death). nih.gov Overexpression of Mcl-1 is a common feature in many cancers, where it helps tumor cells evade apoptosis. nih.gov The inhibitory activity of 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid is characterized by a binding affinity (Ki) value of 59 μM for the interaction between a specific peptide (FITC-Mcl-1-BH2) and the Mcl-1 protein. glpbio.comcvmh.fr Furthermore, this molecule has served as a foundational chemical structure, or building block, for the synthesis of other, potentially more potent, Mcl-1 inhibitors. glpbio.comcvmh.fr
The this compound-2-carboxylic acid scaffold has been utilized as a starting point in the chemical synthesis of inhibitors targeting the Toll-Like Receptor 3/double-stranded RNA (TLR3/dsRNA) complex. glpbio.comcvmh.fr TLR3 is a component of the innate immune system that recognizes dsRNA, a molecular pattern associated with viral infections. nih.gov The interaction between TLR3 and dsRNA initiates a signaling cascade that leads to the production of inflammatory cytokines. nih.gov While specific derivatives, such as (R)-2-(3-Chloro-6-fluorobenzo[b]thiophene-2-carboxamido)-3-phenylpropanoic acid, have been identified as direct and competitive inhibitors of this complex, the core this compound structure is noted for its role as a precursor in developing these targeted inhibitors. glpbio.comcvmh.frsigmaaldrich.com
Similar to its role in developing inhibitors for other targets, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid has been employed as a building block for the creation of D-amino acid oxidase (DAO) inhibitors. glpbio.comcvmh.fr DAO is a flavoenzyme responsible for the metabolic degradation of D-amino acids, including D-serine, which acts as a co-agonist at the NMDA receptor in the brain. chemrxiv.org The inhibition of DAO is a therapeutic strategy being explored for conditions linked to NMDA receptor dysfunction. chemrxiv.org The benzothiophene core provides a versatile chemical framework for the design and synthesis of novel compounds with DAO inhibitory activity. glpbio.comcvmh.fr
Suppression of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Activation
Research has identified derivatives of this compound as modulators of key cellular signaling pathways, including the mammalian target of rapamycin complex 1 (mTORC1). The compound this compound-2-carboxylic acid (BT2) has been shown to suppress the activation of mTORC1. wjgnet.comnih.gov This mechanism is linked to the compound's ability to interfere with the catabolism of branched-chain amino acids (BCAAs), which are known activators of the mTORC1 pathway. wjgnet.comnih.gov
In preclinical models of ulcerative colitis, hyperactivation of the mTORC1 pathway is a noted pathological feature. wjgnet.com Treatment with BT2 was found to significantly inhibit this activation in the colon tissues of these models. wjgnet.com The suppressive activity was evidenced by Western blot analyses, which measured the phosphorylation status of mTOR and its downstream substrates, S6 ribosomal protein (S6) and eukaryotic translation initiation factor 4E binding protein 1 (4EBP1). wjgnet.com The study observed a marked reduction in the levels of phosphorylated S6 and 4EBP1 following BT2 administration, indicating a downstream blockade of mTORC1 signaling. wjgnet.com This inhibition of mTORC1 is a crucial component of the compound's broader biological effects, particularly in inflammatory conditions. wjgnet.comnih.gov
Table 1: Effect of this compound-2-carboxylic acid (BT2) on mTORC1 Pathway Activation Markers Data derived from Western blot analysis in a DSS-induced colitis mouse model. wjgnet.com
| Protein Marker | Effect of BT2 Treatment | Significance |
| Phosphorylated mTOR | Decreased | Suppression of mTORC1 kinase activity |
| Phosphorylated S6 | Significantly Decreased | Inhibition of downstream protein synthesis signaling |
| Phosphorylated 4EBP1 | Significantly Decreased | Inhibition of translation initiation signaling |
Cyclooxygenase-2 (COX-2) Expression Modulation
In addition to its effects on mTORC1, this compound-2-carboxylic acid (BT2) has been demonstrated to modulate the expression of Cyclooxygenase-2 (COX-2). wjgnet.comnih.govresearchgate.net COX-2 is an enzyme that is typically induced during inflammation and plays a key role in the synthesis of pro-inflammatory prostaglandins. wjgnet.comresearchgate.net
In studies utilizing a mouse model of ulcerative colitis, a condition characterized by significant inflammation, the expression of COX-2 was markedly elevated in the colon tissues. researchgate.net Treatment with BT2 led to a significant reduction in COX-2 levels. wjgnet.comresearchgate.net This modulatory effect was observed at both the protein and messenger RNA (mRNA) levels. researchgate.netwjgnet.com Western blot analysis confirmed a decrease in COX-2 protein expression, while real-time polymerase chain reaction (RT-PCR) showed a corresponding decrease in COX-2 mRNA transcripts in the colon tissues of BT2-treated mice compared to the untreated disease group. researchgate.net This evidence suggests that BT2 can regulate COX-2 expression, contributing to its anti-inflammatory profile. wjgnet.comnih.gov
Investigations in Preclinical Biological Models
Effects in Metabolic Disease Models (e.g., mouse models)
The derivative this compound-2-carboxylic acid (BT2) has been investigated for its therapeutic potential in various rodent models of metabolic disease. nih.govescholarship.org As an inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), BT2 is utilized in preclinical studies to enhance the oxidation of branched-chain amino acids (BCAAs), whose elevated levels are associated with metabolic disorders. nih.govnih.gov Administration of BT2 has shown protective effects in several models, including diet-induced obesity (DIO) mice (e.g., db/db and ob/ob mice) and Zucker fatty rats. escholarship.org
Recent research suggests that the beneficial effects of BT2 in these models may also be attributable to an alternative mechanism independent of BCKDK inhibition. nih.govnih.gov Studies have demonstrated that BT2, a lipophilic weak acid, can function as a mild mitochondrial uncoupler. nih.govescholarship.org This action increases proton conductance across the inner mitochondrial membrane, which can lower the production of mitochondrial reactive oxygen species (ROS) and reduce de novo lipogenesis. nih.govnih.gov These effects are known to be beneficial in alleviating cardiovascular and metabolic disease states. nih.govresearchgate.net Therefore, the therapeutic efficacy of BT2 observed in preclinical metabolic disease models may result from its combined activities as a BCKDK inhibitor and a mitochondrial uncoupler. nih.gov
Role in Inflammatory Conditions (e.g., ulcerative colitis models)
The role of this compound derivatives in inflammatory conditions has been extensively studied in preclinical models of ulcerative colitis (UC). wjgnet.comnih.gov In a widely used model where colitis is induced in mice by dextran (B179266) sodium sulfate (B86663) (DSS), administration of this compound-2-carboxylic acid (BT2) demonstrated significant therapeutic effects. wjgnet.comresearchgate.net
Treatment with BT2 led to a marked amelioration of the clinical and pathological features of colitis. researchgate.net This included a reduction in body weight loss and a decrease in the Disease Activity Index (DAI), a composite score that measures stool consistency and the presence of blood. researchgate.net Macroscopic and histological examination of the colon revealed that BT2 treatment reduced inflammation, epithelial damage, and inflammatory cell infiltration. wjgnet.comresearchgate.net
Mechanistically, BT2 was found to modulate the cytokine profile in the colon tissues. It significantly reduced the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), IL-9, and IL-2, while simultaneously increasing the level of the anti-inflammatory cytokine IL-10. nih.gov These findings highlight the potent anti-inflammatory properties of this this compound derivative in a relevant preclinical model of inflammatory bowel disease. wjgnet.comnih.gov
Table 2: Summary of BT2 Effects in a DSS-Induced Ulcerative Colitis Mouse Model wjgnet.comnih.govresearchgate.net
| Parameter | Observation in DSS Model | Effect of BT2 Treatment |
| Clinical Signs | ||
| Body Weight | Significant Loss | Loss was reversed |
| Disease Activity Index (DAI) | Markedly Increased | Significantly Decreased |
| Colon Length | Significantly Shortened | Shortening was ameliorated |
| Histopathology | ||
| Epithelial Damage | Severe | Damage was reduced |
| Inflammatory Infiltration | Extensive | Infiltration was reduced |
| Cytokine Levels | ||
| Pro-inflammatory (IL-6, IL-9, IL-2) | Increased | Significantly Decreased |
| Anti-inflammatory (IL-10) | Decreased | Increased |
Structure-Activity Relationship (SAR) Studies of Derivatized this compound
Impact of Substituent Modifications on Biological Activity and Specificity
While specific structure-activity relationship (SAR) studies focusing exclusively on the 3,6-dichloro substitution pattern of the benzo[b]thiophene core are not extensively detailed in the available literature, broader SAR studies on benzo[b]thiophene derivatives provide valuable insights into how substituent modifications can impact biological activity and specificity. ijpsjournal.com The benzo[b]thiophene scaffold is considered a versatile nucleus in medicinal chemistry, and its biological profile is highly dependent on the nature and position of its substituents. ijpsjournal.comrsc.org
The carboxylic acid group at the C-2 position, as seen in this compound-2-carboxylic acid (BT2), appears to be a key feature for its observed biological activities, including the inhibition of BCKDK. escholarship.org Modifications at this position, such as conversion to amides or other functional groups, can dramatically alter the compound's interaction with biological targets. researchgate.net
Future Research Directions and Unexplored Avenues for 3,6 Dichlorobenzo B Thiophene
Novel Synthetic Methodologies and Sustainable Synthesis
The future synthesis of 3,6-Dichlorobenzo[b]thiophene and its derivatives is geared towards efficiency, selectivity, and environmental sustainability. While traditional methods for creating benzothiophenes exist, emerging strategies offer significant improvements.
Future research will likely focus on adopting green chemistry principles . This includes the use of environmentally benign solvents like ethanol (B145695) and non-toxic, readily available reagents. nih.govx-mol.com For instance, methods using sodium halides as a source for electrophilic halogens in electrophilic cyclization reactions present a more sustainable alternative to harsher halogenating agents. nih.govx-mol.com
Photocatalytic methods represent another promising frontier. acs.orgorganic-chemistry.org Utilizing visible light and organic dyes as catalysts allows for the construction of the benzothiophene (B83047) ring under mild, ambient conditions, avoiding the need for high temperatures and transition metal catalysts. acs.orgorganic-chemistry.org These metal-free approaches are not only more sustainable but can also be applied to the synthesis of complex derivatives with high regioselectivity. acs.orgorganic-chemistry.org
Furthermore, the application of C-H activation strategies is poised to revolutionize the synthesis of functionalized benzothiophenes. pkusz.edu.cnmdpi.com This powerful technique allows for the direct formation of carbon-carbon and carbon-heteroatom bonds on the benzothiophene core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences and reducing waste. pkusz.edu.cnmdpi.com Exploring regioselective C-H functionalization of the this compound skeleton will enable the creation of diverse molecular architectures for various applications. mdpi.com
Advanced Material Applications and Device Performance Optimization
The benzothiophene core is a well-established building block for organic semiconductors, and the 3,6-dichloro-substituted variant holds particular promise for advanced material applications. mdpi.com Future research will concentrate on harnessing its unique electronic properties for next-generation organic electronic devices.
Derivatives of this compound are being explored for their potential in creating advanced materials like conductive polymers for use in electronics and energy storage. The specific substitution pattern of chlorine atoms can significantly influence the electronic properties, molecular packing, and, consequently, the performance of these materials. researchgate.net
A primary area of focus is in Organic Field-Effect Transistors (OFETs) . mdpi.comrsc.orgacs.org Research into benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has shown that these materials can act as solution-processable organic semiconductors, achieving notable charge carrier mobilities and high on/off current ratios. mdpi.com Future work should systematically investigate the structure-property relationships of 3,6-dichlorinated benzothiophene-based materials. researchgate.netelsevierpure.com Understanding how the position and number of chlorine atoms affect thin-film morphology, crystallinity, and charge transport is crucial for optimizing device performance. acs.orgresearchgate.net The goal is to design and synthesize novel derivatives with enhanced stability and higher mobility for use in flexible displays, sensors, and other electronic applications. nih.govdntb.gov.ua
| Device Type | Potential Application | Key Optimization Parameter |
| Organic Field-Effect Transistors (OFETs) | Flexible displays, sensors, RFID tags | High charge carrier mobility, high on/off ratio, air stability |
| Organic Photovoltaics (OPVs) | Solar cells | Optimized energy levels (HOMO/LUMO), broad absorption spectra |
| Organic Light-Emitting Diodes (OLEDs) | Displays, lighting | High photoluminescence quantum yield, color purity |
Deeper Mechanistic Elucidation of Biological Interactions
A significant body of research points to the potent biological activity of this compound derivatives, particularly the carboxylic acid form, known as BT2. Future studies must delve deeper into the molecular mechanisms that underpin these interactions to facilitate rational drug design.
One of the most well-characterized activities of BT2 is its role as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) . nih.govchemicalbook.com BT2 binding to BDK induces conformational changes, leading to the dissociation of the kinase from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.govchemicalbook.com This results in the activation of BCKDC, enhanced catabolism of branched-chain amino acids (BCAAs), and subsequent suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.govnih.gov The suppression of mTORC1 is a key mechanism behind its observed therapeutic effects in conditions like ulcerative colitis. nih.gov
Future research should employ advanced structural biology techniques, such as cryo-electron microscopy, to obtain high-resolution structures of the BT2-BDK complex. This would provide precise details of the allosteric binding site and the conformational changes induced by the inhibitor. Furthermore, exploring the downstream effects of mTORC1 inhibition in different cell types will be crucial to fully understand its therapeutic window and potential side effects.
In the context of ulcerative colitis, BT2 has been shown to modulate the gut microbiota . nih.gov It helps restore microbial diversity and increases the ratio of Firmicutes to Bacteroidetes. nih.gov The precise mechanisms by which BT2 influences the gut microbiome are still unclear. Future investigations should focus on whether BT2 directly interacts with bacterial species or if the changes are an indirect consequence of its effects on host inflammatory and metabolic pathways.
Exploration of New Biological Targets and Therapeutic Potential
The established biological activities of this compound derivatives serve as a strong foundation for exploring new therapeutic applications. The benzothiophene scaffold is recognized for its broad pharmacological potential, and the unique dichlorination pattern of this compound may confer selectivity for novel biological targets. ijpsjournal.comrsc.orgnih.gov
The derivative 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1) , an anti-apoptotic protein often overexpressed in cancer. caymanchem.comglpbio.com This makes it a valuable building block for the development of novel anticancer agents. nih.gov Furthermore, it has been used to synthesize inhibitors of the toll-like receptor 3/double-stranded RNA (TLR3/dsRNA) complex and D-amino acid oxidase (DAO) , suggesting its potential in treating inflammatory diseases and neurological disorders. caymanchem.comglpbio.com
Given the success of BT2 in preclinical models of ulcerative colitis, arthritis, liver cancer, and kidney injury , there is a strong rationale to investigate its efficacy in other inflammatory, metabolic, and fibrotic diseases where mTORC1 and BCAA metabolism are dysregulated. nih.govwjgnet.com
Future research should involve screening this compound and a library of its derivatives against a wide panel of biological targets, including kinases, proteases, and nuclear receptors. nih.gov This could uncover unexpected activities and open up entirely new therapeutic fields for this versatile compound. For example, various benzothiophene derivatives have shown promise as cholinesterase inhibitors for Alzheimer's disease, anticonvulsants, and antimicrobial agents, highlighting the broad potential of this chemical class. rsc.orgnih.govias.ac.in
Q & A
Q. What are the common synthetic routes for preparing 3,6-Dichlorobenzo[b]thiophene derivatives?
The synthesis of this compound derivatives often employs cross-coupling reactions. The Suzuki-Miyaura reaction is widely used to couple boronic acids with halogenated benzo[b]thiophene intermediates, enabling efficient introduction of substituents (e.g., methyl groups) under palladium catalysis . Alternative methods include the Horner-Wadsworth-Emmons (HWE) reaction , which condenses phenylalanine derivatives with chloroacetic acid precursors in the presence of a strong base to form the thiophene core . Regioselective chlorination is critical; β-chlorination (as in 3,6-dichlorothieno[3,2-b]thiophene) enhances α-C–H bond reactivity for directed C–H activation in subsequent functionalization steps .
Q. How is the molecular structure of this compound characterized across studies?
Structural characterization typically combines X-ray crystallography , NMR spectroscopy , and mass spectrometry . For example, crystallographic data resolve the fused benzene-thiophene system and chlorine substitution patterns . NMR (¹H/¹³C) identifies electronic environments of substituents, while mass spectrometry confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates . Comparative studies of related dichlorobenzothiophenes (e.g., 2,5-dichloro vs. 3,6-dichloro isomers) highlight steric and electronic differences influencing reactivity .
Advanced Research Questions
Q. How can researchers optimize regioselective chlorination during the synthesis of this compound?
Regioselectivity challenges arise from competing electrophilic aromatic substitution pathways. Strategies include:
- Directed metalation : Using lithiation at low temperatures to direct chlorine addition to specific positions .
- Catalytic systems : Palladium or copper catalysts to enhance selectivity in Ullmann-type couplings .
- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at elevated temperatures favor thermodynamic control, while kinetic control at lower temperatures may prioritize specific sites . Discrepancies in reported yields (e.g., 60–85% for Suzuki-Miyaura vs. 50–70% for HWE) suggest further optimization of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) is needed .
Q. What methodological approaches are used to evaluate the inhibitory activity of this compound-2-carboxylic acid (BT2) against BCKDK?
BT2’s inhibition of branched-chain α-ketoacid dehydrogenase kinase (BCKDK) is assessed via:
- Enzyme kinetics : Measuring IC₅₀ values (<3.19 μM) using recombinant BCKDK and radiolabeled ATP in phosphorylation assays .
- Cellular models : Residual BCKDC activity in hepatocytes or fibroblasts from maple syrup urine disease (MSUD) patients, quantified via NADH production or Western blotting of phosphorylated E1α subunits .
- In vivo validation : Administering BT2 prodrugs (e.g., BT3) to murine models to monitor plasma BCAA levels and BCKDC activation in tissues . Contradictions in IC₅₀ values across studies may reflect differences in assay conditions (e.g., ATP concentration, pH).
Q. How does this compound-2-carboxylic acid modulate mTORC1 and intestinal microbiota in ulcerative colitis (UC) models?
In dextran sodium sulfate (DSS)-induced UC mice, BT2:
- Suppresses mTORC1 : Reduces phosphorylation of S6K1 and 4EBP1, measured via immunoblotting, by lowering BCAA levels (via BCKDK inhibition), thereby attenuating pro-inflammatory signaling .
- Modulates microbiota : 16S rRNA sequencing reveals increased Lactobacillus and decreased Enterobacteriaceae abundance, correlating with improved gut barrier function (assessed via FITC-dextran permeability) .
- Dose optimization : Studies report efficacy at 10–30 mg/kg/day, but pharmacokinetic variability (e.g., bioavailability differences between BT2 and its prodrugs) necessitates LC-MS/MS plasma monitoring .
Q. What strategies address contradictions in catalytic efficiency data for this compound-based polymerization?
In direct arylation polymerization (DArP), discrepancies in reported molecular weights (e.g., 20–50 kDa) arise from:
- Monomer purity : Rigorous purification (e.g., column chromatography) of β-chlorinated thiophene derivatives minimizes side reactions .
- Catalyst selection : Pd(OAc)₂ with PivOH additive improves C–H activation efficiency over Pd₂(dba)₃ .
- Solvent effects : Toluene vs. DMAc influences reaction rates and polymer dispersity (Đ = 1.5–2.5) . Cross-study comparisons should standardize these parameters to resolve contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
